1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research .
Preparation Methods
The synthesis of 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-(trifluoromethyl)benzene and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity . The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but contains a trifluoromethylthio group instead of a trifluoromethyl group.
2-Iodo-1-phenyl-propan-1-one: This compound lacks the trifluoromethyl group, which can result in different reactivity and applications.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one:
Properties
Molecular Formula |
C10H8F3IO |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[2-iodo-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO/c1-6(15)4-7-5-8(10(11,12)13)2-3-9(7)14/h2-3,5H,4H2,1H3 |
InChI Key |
HDHVGOFPSNBEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
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